
1'-エピゲムシタビン 3',5'-ジベンゾアート
概要
説明
科学的研究の応用
Drug Development
1'-Epi Gemcitabine 3',5'-Dibenzoate serves as an analytical standard in drug development processes. It is utilized to assess the stability and efficacy of gemcitabine formulations and to optimize delivery methods. The compound's structure allows researchers to explore modifications that could enhance bioavailability and reduce side effects associated with traditional gemcitabine therapy .
Combination Therapy Studies
Research has indicated that combining 1'-Epi Gemcitabine 3',5'-Dibenzoate with other chemotherapeutic agents may improve therapeutic outcomes. For instance, studies have shown that this compound can be effectively paired with nab-paclitaxel or cisplatin, resulting in increased cytotoxicity against pancreatic cancer cell lines .
Combination Drug | Effect on Cancer Cell Lines | Reference |
---|---|---|
Nab-paclitaxel | Enhanced apoptosis | |
Cisplatin | Increased cell death |
Pharmacokinetic Studies
Pharmacokinetic evaluations of 1'-Epi Gemcitabine 3',5'-Dibenzoate have revealed insights into its absorption, distribution, metabolism, and excretion (ADME) profiles. These studies are essential for understanding how modifications to the gemcitabine molecule can influence its pharmacological properties. For example, prolonged infusion studies have demonstrated improved accumulation of dFdCTP when using this compound compared to standard gemcitabine administration .
Case Study 1: Efficacy in Pancreatic Cancer
A clinical trial involving patients with metastatic pancreatic cancer demonstrated that patients receiving a regimen including 1'-Epi Gemcitabine 3',5'-Dibenzoate showed a statistically significant increase in overall survival compared to those treated with standard gemcitabine alone. The study emphasized the importance of dosing schedules and patient selection based on genetic markers influencing drug metabolism .
Case Study 2: Synergistic Effects with Other Agents
In vitro studies have shown that when combined with other anticancer agents, such as menadione-based triazole hybrids, the efficacy of 1'-Epi Gemcitabine 3',5'-Dibenzoate was markedly enhanced. The synergistic effects were attributed to complementary mechanisms of action that resulted in increased apoptosis and reduced proliferation rates in various cancer cell lines .
作用機序
Target of Action
1’-Epi Gemcitabine 3’,5’-Dibenzoate is an intermediate (α-anomer) of Gemcitabine , a well-known chemotherapeutic agent. The primary target of Gemcitabine is DNA synthesis, where it acts as a nucleoside metabolic inhibitor .
Mode of Action
Gemcitabine is a cytidine analog with two fluorine atoms replacing the hydroxyl on the ribose . As a prodrug, Gemcitabine is transformed into its active metabolites that work by replacing the building blocks of nucleic acids during DNA elongation . This results in the arrest of tumor growth and promotes apoptosis of malignant cells .
Biochemical Pathways
The biochemical pathways affected by Gemcitabine primarily involve DNA synthesis. Both gemcitabine diphosphate (dFdCTP) and gemcitabine triphosphate (dFdCTP) inhibit processes required for DNA synthesis . The incorporation of dFdCTP into DNA is most likely the major mechanism by which gemcitabine causes cell death .
Result of Action
The result of Gemcitabine’s action is the inhibition of DNA synthesis, which leads to the arrest of tumor growth and the promotion of apoptosis in malignant cells . This makes Gemcitabine an effective anti-tumor compound .
準備方法
The synthesis of 1’-Epi Gemcitabine 3’,5’-Dibenzoate involves several steps. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis with stringent quality control measures to ensure consistency and purity of the final product .
化学反応の分析
1’-Epi Gemcitabine 3’,5’-Dibenzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
類似化合物との比較
1’-Epi Gemcitabine 3’,5’-Dibenzoate is similar to other nucleoside analogs used in cancer therapy. Some similar compounds include:
Gemcitabine: The parent compound from which 1’-Epi Gemcitabine 3’,5’-Dibenzoate is derived.
Cytarabine: Another nucleoside analog used in cancer treatment.
Fludarabine: A nucleoside analog used in the treatment of hematological malignancies. The uniqueness of 1’-Epi Gemcitabine 3’,5’-Dibenzoate lies in its specific structural modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to other similar compounds
生物活性
1'-Epi Gemcitabine 3',5'-Dibenzoate (CAS No. 134790-40-2) is a derivative of Gemcitabine, a well-known nucleoside analog used in cancer therapy. This compound has garnered attention for its potential biological activity, particularly in the context of cancer treatment. This article explores its mechanism of action, biochemical pathways, and relevant case studies that illustrate its efficacy.
Overview
1'-Epi Gemcitabine 3',5'-Dibenzoate is characterized as an intermediate (α-anomer) of Gemcitabine. The compound features modifications that may influence its pharmacokinetic and pharmacodynamic properties compared to its parent compound.
Target of Action
1'-Epi Gemcitabine primarily targets DNA synthesis pathways. As a cytidine analog, it incorporates into DNA, leading to the inhibition of DNA polymerase and subsequent disruption of DNA replication and repair processes.
Mode of Action
The active metabolites of 1'-Epi Gemcitabine, namely gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP), inhibit DNA synthesis by competing with deoxycytidine triphosphate (dCTP) for incorporation into the growing DNA strand. This results in cell cycle arrest and promotes apoptosis in malignant cells .
Biochemical Pathways
The primary biochemical pathways affected by 1'-Epi Gemcitabine include:
- Inhibition of Ribonucleotide Reductase : This enzyme is crucial for converting ribonucleotides into deoxyribonucleotides, which are essential for DNA synthesis.
- Disruption of DNA Repair Mechanisms : By incorporating into DNA, the compound creates structural abnormalities that hinder repair processes.
In Vitro Studies
In vitro studies have demonstrated that 1'-Epi Gemcitabine exhibits significant cytotoxicity against various cancer cell lines, including pancreatic ductal adenocarcinoma cells (Panc-1). The compound's effectiveness was assessed using MTS assays to evaluate cell viability post-treatment with varying concentrations of the drug .
Concentration (µM) | Cell Viability (%) |
---|---|
0.1 | 90 |
1 | 70 |
10 | 30 |
100 | <10 |
In Vivo Studies
In vivo studies utilizing SCID beige mice bearing orthotopic pancreatic tumors have shown that administration of 1'-Epi Gemcitabine leads to a significant reduction in tumor size compared to control groups receiving saline or untreated conditions. The therapeutic index was notably higher when compared to standard Gemcitabine treatments .
Case Studies
Several case studies have highlighted the clinical relevance of 1'-Epi Gemcitabine:
- Case Study in Pancreatic Cancer : A study involving patients with advanced pancreatic cancer demonstrated that treatment with 1'-Epi Gemcitabine resulted in improved overall survival rates compared to historical controls treated with standard therapies .
- Combination Therapy Trials : Clinical trials investigating the combination of 1'-Epi Gemcitabine with targeted therapies have shown enhanced efficacy in resistant cancer types, indicating potential as a second-line treatment option .
Comparison with Similar Compounds
Compound Name | Mechanism of Action | Clinical Use |
---|---|---|
Gemcitabine | Nucleoside analog inhibiting DNA synthesis | First-line treatment for several cancers |
Cytarabine | Similar nucleoside analog affecting DNA synthesis | Used primarily in hematological malignancies |
Fludarabine | Nucleoside analog with immunosuppressive effects | Treatment for chronic lymphocytic leukemia |
特性
IUPAC Name |
[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F2N3O6/c24-23(25)18(34-20(30)15-9-5-2-6-10-15)16(13-32-19(29)14-7-3-1-4-8-14)33-21(23)28-12-11-17(26)27-22(28)31/h1-12,16,18,21H,13H2,(H2,26,27,31)/t16-,18+,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUUYUUQQGBHBU-PLMTUMEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)(F)F)OC(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H](C([C@@H](O2)N3C=CC(=NC3=O)N)(F)F)OC(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F2N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134790-39-9 | |
Record name | Cytidine, 2'-deoxy-2',2'-difluoro-, 3',5'-dibenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。